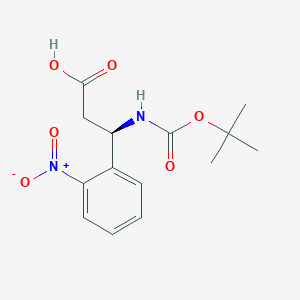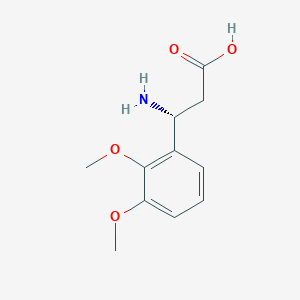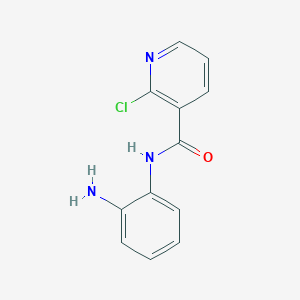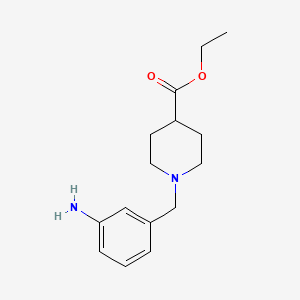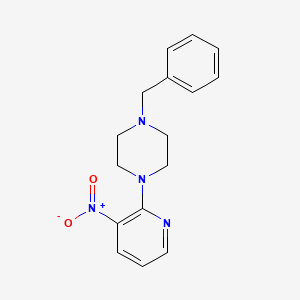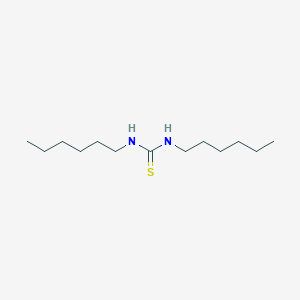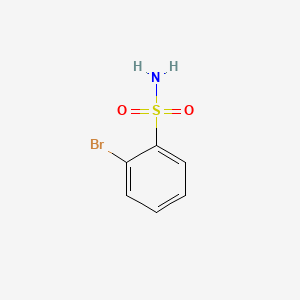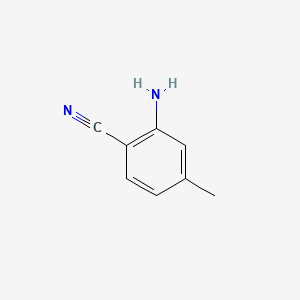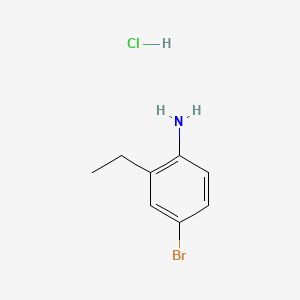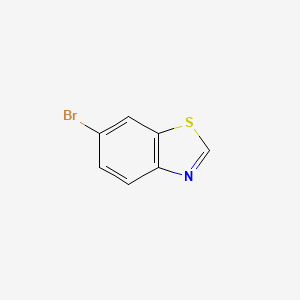
6-Brombenzothiazol
Übersicht
Beschreibung
6-Bromobenzothiazole is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms within its structure. It is a derivative of benzothiazole, where a bromine atom is substituted at the 6th position of the benzene ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Wissenschaftliche Forschungsanwendungen
6-Bromobenzothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including anti-cancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: Employed in the development of organic semiconductors and light-emitting materials.
Biological Studies: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Wirkmechanismus
Target of Action
6-Bromobenzothiazole, a derivative of benzothiazole, has been found to exhibit a wide range of biological activities. The primary targets of this compound include various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
The compound interacts with these targets, inhibiting their function and leading to changes in cellular processes. For instance, it has been reported that benzothiazole derivatives display antibacterial activity by inhibiting these enzymes . The exact mode of interaction between 6-Bromobenzothiazole and its targets is still under investigation.
Biochemical Pathways
The inhibition of these enzymes affects various biochemical pathways. For example, the inhibition of dihydroorotase disrupts the synthesis of pyrimidines, essential components of DNA and RNA. Similarly, the inhibition of DNA gyrase prevents bacterial DNA replication, leading to cell death .
Pharmacokinetics
It’s known that the compound can act as a corrosion inhibitor for copper in sulfuric acid, suggesting that it may have interesting chemical properties that could influence its bioavailability .
Result of Action
The result of 6-Bromobenzothiazole’s action is the inhibition of the growth of bacteria, due to the disruption of essential biochemical pathways . In addition, it has been found to have potent urease enzyme inhibition and nitric oxide scavenging activities .
Action Environment
The action of 6-Bromobenzothiazole can be influenced by various environmental factors. For instance, its efficacy as a corrosion inhibitor is affected by the concentration of the compound and the pH of the environment . More research is needed to fully understand how other environmental factors might influence the compound’s biological activity.
Biochemische Analyse
Biochemical Properties
6-Bromobenzothiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, 6-Bromobenzothiazole can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The interactions between 6-Bromobenzothiazole and biomolecules are primarily driven by its ability to form stable complexes through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 6-Bromobenzothiazole on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 6-Bromobenzothiazole can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it has been reported to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 6-Bromobenzothiazole exerts its effects through several mechanisms. One of the primary modes of action is the inhibition of specific enzymes, which can lead to changes in metabolic flux and cellular homeostasis. The compound binds to the active sites of enzymes, preventing substrate access and thereby inhibiting enzymatic activity. Furthermore, 6-Bromobenzothiazole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromobenzothiazole have been studied over various time frames. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that 6-Bromobenzothiazole remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to 6-Bromobenzothiazole can lead to sustained changes in cellular metabolism and function, highlighting its potential for prolonged biochemical modulation .
Dosage Effects in Animal Models
The effects of 6-Bromobenzothiazole in animal models vary with dosage. At lower doses, the compound has been observed to exert beneficial effects on metabolic pathways and cellular function. At higher doses, 6-Bromobenzothiazole can induce toxic effects, including cellular damage and disruption of normal physiological processes. These threshold effects underscore the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
6-Bromobenzothiazole is involved in several metabolic pathways, interacting with key enzymes and cofactors. The compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and oxidative phosphorylation. By modulating these pathways, 6-Bromobenzothiazole can alter metabolic flux and the levels of critical metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-Bromobenzothiazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The transport and distribution of 6-Bromobenzothiazole are crucial for its efficacy and specificity in biochemical applications .
Subcellular Localization
The subcellular localization of 6-Bromobenzothiazole is a key determinant of its activity and function. This compound is known to localize to specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. The targeting of 6-Bromobenzothiazole to these compartments is mediated by post-translational modifications and specific targeting signals, which direct the compound to its sites of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Bromobenzothiazole can be synthesized through various methods. One common approach involves the bromination of benzothiazole. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 6th position .
Another method involves the cyclization of 2-aminothiophenol with 2-bromobenzoyl chloride under acidic conditions. This reaction forms the benzothiazole ring with the bromine atom already in place .
Industrial Production Methods
In industrial settings, the production of 6-Bromobenzothiazole often involves large-scale bromination reactions. The process is optimized for high yield and purity, using controlled reaction conditions and efficient purification techniques. The choice of brominating agent and catalyst, as well as the reaction temperature and time, are critical factors in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromobenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, where the bromine atom is replaced by an aryl or vinyl group.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, cesium carbonate), and solvents like toluene or dimethylformamide (DMF).
Major Products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: Another benzothiazole derivative with an amino group at the 2nd position.
6-Chlorobenzothiazole: Similar to 6-Bromobenzothiazole but with a chlorine atom instead of bromine.
2-Phenylbenzothiazole: Contains a phenyl group at the 2nd position.
Uniqueness
6-Bromobenzothiazole is unique due to the presence of the bromine atom, which makes it highly reactive in substitution and coupling reactions. This reactivity allows for the synthesis of a wide range of derivatives with diverse applications in medicinal chemistry and material science .
Eigenschaften
IUPAC Name |
6-bromo-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOUISWKEOXIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383563 | |
| Record name | 6-Bromobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53218-26-1 | |
| Record name | 6-Bromobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 6-Bromobenzothiazole reported in the research?
A1: 6-Bromobenzothiazole and its derivatives have been primarily explored for their use as dye intermediates [, ] and corrosion inhibitors [, ]. For instance, researchers synthesized a series of azo disperse dyes from 6-Bromobenzothiazole, evaluating their performance on polyester fibers []. Simultaneously, studies investigated the efficacy of 6-Bromobenzothiazole as a corrosion inhibitor for copper in sulfuric acid [] and neutral chloride solutions [].
Q2: How effective is 6-Bromobenzothiazole as a corrosion inhibitor, and what mechanism does it employ?
A2: Studies show that 6-Bromobenzothiazole acts as a modest cathodic-type inhibitor, achieving a maximum inhibition efficiency of 94.6% at a 1mM concentration in a 0.5M H2SO4 solution []. It adsorbs onto the copper surface, creating a protective film []. This adsorption process follows the Langmuir adsorption model [, ]. Computational analyses, including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, were employed to further elucidate the inhibition mechanism [, ].
Q3: What is the significance of the reaction between 6-Bromobenzothiazole derivatives and metal ions?
A3: Research indicates that derivatives of 6-Bromobenzothiazole, particularly azo dyes derived from it, exhibit color-producing properties upon complexation with specific metal ions [, , , ]. For instance, the compound 3-(6-bromobenzothiazole-2-azo)-2,6-dihydroxybenzoic acid forms colored complexes with various metal ions, including Ni2+, Fe2+, Fe3+, Cu2+, Ag+, Co2+, Pb2+, Cd2+, and Mg2+ [, , ]. This complexation and the resulting color changes are valuable for analytical applications, such as the spectrophotometric determination of metal ions in various samples [, , , ].
Q4: Has 6-Bromobenzothiazole been used in any pharmaceutical applications?
A4: While primarily explored for dyes and corrosion inhibition, one study investigated the use of 6-Bromobenzothiazole as an internal standard in a bioanalytical assay for ZMC1, a novel anticancer drug candidate []. This highlights the potential versatility of 6-Bromobenzothiazole in analytical chemistry within a pharmaceutical context.
Q5: Are there any studies on the environmental impact of 6-Bromobenzothiazole?
A5: The provided research papers primarily focus on synthesis, characterization, and specific applications of 6-Bromobenzothiazole. Currently, there's limited information available regarding its environmental impact and degradation. Further research is needed to assess its ecotoxicological effects and develop appropriate waste management strategies.
Q6: What synthetic routes are commonly employed for the synthesis of 6-Bromobenzothiazole and its derivatives?
A6: Researchers utilize various synthetic strategies for 6-Bromobenzothiazole derivatives. For instance, a regioselective one-pot synthesis of 2-Aryl-6-bromobenzothiazole from arylaldehyde and 2-aminothiophenol using phenyltrimethylammonium tribromide in the presence of a catalytic amount of antimony(III)bromide has been reported []. This approach provides an efficient route to specific 6-Bromobenzothiazole derivatives. Further research focuses on optimizing synthesis to enhance yields and explore alternative synthetic pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)

